molecular formula C8H6N4O2 B1454462 5-pyridin-3-yl-2H-triazole-4-carboxylic acid CAS No. 1368022-31-4

5-pyridin-3-yl-2H-triazole-4-carboxylic acid

Cat. No. B1454462
CAS RN: 1368022-31-4
M. Wt: 190.16 g/mol
InChI Key: RQKAOLMSSUYSNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-pyridin-3-yl-2H-triazole-4-carboxylic acid is a type of triazole compound . Triazoles are five-membered rings which contain two carbons, three nitrogen atoms and occur in two possible isomeric forms, 1,2,3-triazoles and 1,2,4-triazoles . They are known for their stability and ability to bind to a wide variety of enzymes and receptors .


Synthesis Analysis

A novel 1,2,4-triazole intermediate 5-pyridin-2-yl-1H-[1,2,4]triazole-3-carboxylic acid ethyl ester was prepared by the reaction of N’-aminopiridyne-2-carboximidamine and an excess monoethyl oxalyl chloride .


Molecular Structure Analysis

The compound was structurally characterized by nuclear magnetic resonance spectroscopy, elemental analysis, infrared spectroscopy, and single-crystal X-ray diffraction .


Chemical Reactions Analysis

The interaction with DMAD occurs exclusively with the participation of the thioamide fragment and leads to the formation of the methyl esters of [2-(5-amino-2-aryl-2H-1,2,3-triazol-4-yl-4-oxo-4H-thiazol-5-ylidene]acetic acids .

Scientific Research Applications

Anti-Inflammatory Applications

The compound has been identified as a potential scaffold for hybrid drug synthesis with significant anti-inflammatory properties. In vitro studies have shown that derivatives of this compound can inhibit protein denaturation, a process commonly associated with inflammation, with a high degree of efficacy .

Antimalarial Activity

Research indicates that 5-pyridin-3-yl-2H-triazole-4-carboxylic acid derivatives exhibit antimalarial activity. The compound’s effectiveness against the Plasmodium falciparum strain, a common cause of malaria, has been demonstrated, suggesting its potential as a basis for developing new antimalarial drugs .

Anticancer Potential

While not directly linked to the exact compound , closely related triazole derivatives have been studied for their anticancer properties. These studies suggest that the triazole ring, a component of 5-pyridin-3-yl-2H-triazole-4-carboxylic acid, could be leveraged in designing anticancer drugs .

Antifungal and Antibacterial Properties

Triazoles, including derivatives of 5-pyridin-3-yl-2H-triazole-4-carboxylic acid, are known for their antifungal and antibacterial activities. They form the backbone of several commercially available drugs used to treat infections caused by fungi and bacteria .

Antiviral Uses

The triazole core is also a feature in drugs with antiviral actions. Given the structural similarity, 5-pyridin-3-yl-2H-triazole-4-carboxylic acid could be modified to enhance its antiviral capabilities, potentially offering a new avenue for treating viral infections .

Pharmacological Synthesis

This compound serves as a low molecular intermediate for hybrid drug synthesis . Its ability to bind with a variety of enzymes and receptors makes it a valuable starting point for creating more complex compounds with targeted pharmacological effects .

Fungicidal Properties

Research on Schiff bases of triazole derivatives, which are structurally related to 5-pyridin-3-yl-2H-triazole-4-carboxylic acid, has shown fungicidal properties against plant pathogenic fungi. This suggests potential agricultural applications in protecting crops from fungal diseases .

Drug Resistance Mitigation

The adaptability of triazole derivatives in drug design can be instrumental in developing new therapeutics to combat drug-resistant pathogens. By altering the triazole structure, it may be possible to overcome resistance mechanisms and restore the efficacy of existing drugs .

Future Directions

Future research could focus on further exploring the biological activities of 5-pyridin-3-yl-2H-triazole-4-carboxylic acid and its potential applications in drug development .

properties

IUPAC Name

5-pyridin-3-yl-2H-triazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N4O2/c13-8(14)7-6(10-12-11-7)5-2-1-3-9-4-5/h1-4H,(H,13,14)(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQKAOLMSSUYSNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NNN=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-pyridin-3-yl-2H-triazole-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
5-pyridin-3-yl-2H-triazole-4-carboxylic acid
Reactant of Route 3
5-pyridin-3-yl-2H-triazole-4-carboxylic acid
Reactant of Route 4
Reactant of Route 4
5-pyridin-3-yl-2H-triazole-4-carboxylic acid
Reactant of Route 5
Reactant of Route 5
5-pyridin-3-yl-2H-triazole-4-carboxylic acid
Reactant of Route 6
Reactant of Route 6
5-pyridin-3-yl-2H-triazole-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.